2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid
CAS No.: 345977-23-3
Cat. No.: VC8107898
Molecular Formula: C19H24N2O4
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 345977-23-3 |
|---|---|
| Molecular Formula | C19H24N2O4 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C19H24N2O4/c22-17-7-3-6-16-13-8-12(10-21(16)17)9-20(11-13)18(23)14-4-1-2-5-15(14)19(24)25/h3,6-7,12-15H,1-2,4-5,8-11H2,(H,24,25) |
| Standard InChI Key | BNZGFUBHIKEAGN-UHFFFAOYSA-N |
| SMILES | C1CCC(C(C1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3)C(=O)O |
| Canonical SMILES | C1CCC(C(C1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3)C(=O)O |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrido[1,2-a] diazocine core and its subsequent coupling with cyclohexanecarboxylic acid. Common methods might involve condensation reactions or the use of coupling reagents like HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) .
Biological Activities
While specific biological activities of 2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid are not detailed in the literature, compounds with similar heterocyclic structures often exhibit a range of activities, including antimicrobial, antioxidant, and anticancer properties .
Data Tables
Given the lack of specific data on this compound, we can consider related compounds for insight into potential properties and activities.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume